3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
3-Hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound is characterized by its complex structure, which includes a hexyl chain, a methyl group, and a phenylprop-2-en-1-yl ether moiety attached to a chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then alkylated with hexyl bromide in the presence of a base such as potassium carbonate . The resulting intermediate is then subjected to etherification with (2E)-3-phenylprop-2-en-1-ol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various ether derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- 4-Methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- 3-Hexyl-4-methyl-2H-chromen-2-one
Uniqueness
3-Hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28O3 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C25H28O3/c1-3-4-5-9-14-23-19(2)22-16-15-21(18-24(22)28-25(23)26)27-17-10-13-20-11-7-6-8-12-20/h6-8,10-13,15-16,18H,3-5,9,14,17H2,1-2H3/b13-10+ |
InChI Key |
JUGDHBSAXDUKNH-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC/C=C/C3=CC=CC=C3)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC=CC3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
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